

Spectroscopic Characterization of (2-Ethylphenyl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (2-Ethylphenyl)methanamine

CAS No.: 53759-86-7

Cat. No.: B1280249

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Introduction

(2-Ethylphenyl)methanamine, also known as 2-ethylbenzylamine, is a primary amine that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzylamine core with an ethyl substituent at the ortho position, imparts specific physicochemical properties that are of interest to researchers in drug discovery and development. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2-Ethylphenyl)methanamine**. While experimental data for this specific compound is not readily available in public databases, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach not only offers a valuable reference for scientists working with this molecule but also serves as an educational tool for interpreting the spectra of substituted benzylamines.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. 2D structure of **(2-Ethylphenyl)methanamine**.

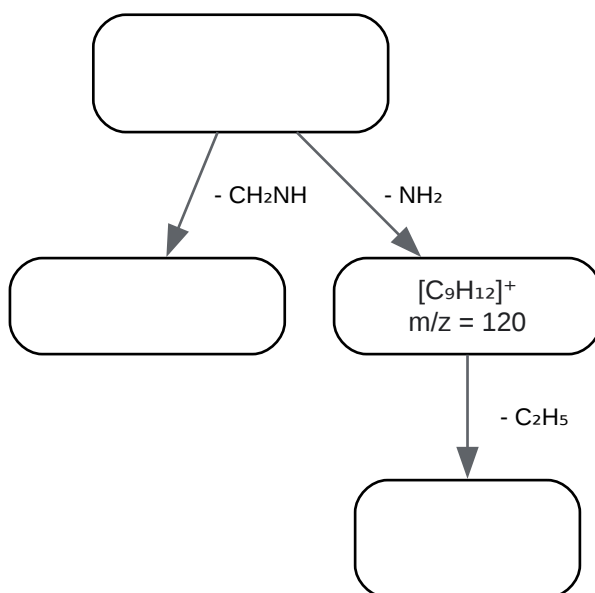
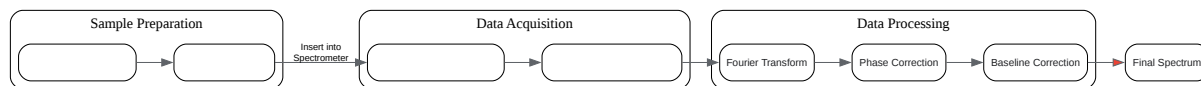
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **(2-Ethylphenyl)methanamine**.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like **(2-Ethylphenyl)methanamine** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent is critical as it can influence chemical shifts.[1]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[2]
- **Instrumentation:** Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR, to ensure good signal resolution.
- **Data Acquisition:** Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. For the latter, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[3]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.



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Sources

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- [3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry \[ecampusontario.pressbooks.pub\]](#)
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